molecular formula C11H8ClNO2S B2366878 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 439094-98-1

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Cat. No. B2366878
M. Wt: 253.7
InChI Key: ZPJNAWYNZXASEW-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 439094-98-1 . It has a molecular weight of 254.72 . The IUPAC name for this compound is 3-((2-chloro-1H-1lambda3-thiazol-5-yl)methoxy)benzaldehyde .


Molecular Structure Analysis

The molecular structure of “3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The InChI code for this compound is 1S/C11H9ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-2-8(4-9)6-14/h1-6,16H,7H2 .

It should be stored at a temperature between 28 C .

Scientific Research Applications

1. Importance in Medicinal Chemistry

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is a compound with a benzothiazole moiety. Benzothiazole derivatives are recognized for their diverse pharmacological properties. They are integral structures of many bioactive molecules and natural products. In medicinal chemistry, these compounds have been shown to exhibit antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer activities. Substitutions on the benzothiazole structure, like in the 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde, contribute to its biological activities and affirm its significance in drug development and therapeutic applications (Bhat & Belagali, 2020).

2. Role in Synthesis of Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives, similar in structure to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde, have been utilized as lead molecules for designing and developing therapeutic agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Studies indicate that certain benzofused thiazole derivatives possess significant anti-inflammatory activity and potential antioxidant activity against reactive species, marking them as promising templates for new anti-inflammatory and antioxidant agents development (Raut et al., 2020).

3. Environmental Remediation Applications

Compounds structurally similar to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde have been implicated in environmental remediation processes. Specifically, certain aromatic compounds with thiazole structures can act as redox mediators, enhancing the efficiency and range of substrates for degradation of recalcitrant compounds in wastewater treatment. The role of these compounds in facilitating the enzymatic degradation of organic pollutants highlights their potential utility in environmental cleanup and pollution management (Husain & Husain, 2007).

Future Directions

Thiazole-bearing compounds, such as “3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde”, have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-2-8(4-9)6-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNAWYNZXASEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

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